4-Hydroxyquinazoline-8-carbonitrile

概要

説明

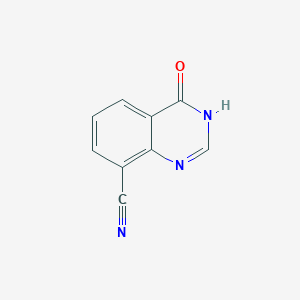

4-Hydroxyquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a hydroxyl group at the 4-position and a cyano group at the 8-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

作用機序

Target of Action

The primary target of 4-Hydroxyquinazoline-8-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a biomarker of tumor proliferation and is highly expressed in many human tumor cell lines .

Mode of Action

This compound, as a small molecule tyrosine kinase inhibitor, interacts with EGFR . It binds to EGFR specifically, causing specific death of specific tumor cells and leaving other cells unaffected .

Biochemical Pathways

The compound affects the Poly (ADP-ribose) polymerase (PARP) pathway . PARP is a key enzyme located in the nucleus, and its main functions include repairing single-stranded DNA breaks and maintaining chromosome integrity . The compound dose-dependently suppresses the intracellular PAR formation and enhances the γH2AX aggregation .

Result of Action

The compound has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It stimulates the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that the compound significantly suppressed tumor growth .

生化学分析

Biochemical Properties

4-Hydroxyquinazoline-8-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of PARP enzymes. PARP enzymes are involved in the repair of single-stranded DNA breaks and maintaining chromosome integrity. This compound interacts with PARP1, the most abundant PARP enzyme, by binding to its catalytic domain, thereby inhibiting its activity. This interaction prevents the PARylation of nuclear proteins such as histones, RNA polymerases, DNA polymerases, and DNA ligases, which are essential for DNA repair .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In primary PARPi-resistant cell lines, this compound derivatives have demonstrated superior cytotoxicity, suppressing intracellular PAR formation and enhancing γH2AX aggregation. This compound stimulates the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, leading to increased apoptosis and cytotoxicity . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating kinase cascades and transcription factors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a PARP inhibitor, this compound binds to the catalytic domain of PARP1, preventing the enzyme from repairing DNA damage. This inhibition leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis. The compound also stimulates the formation of ROS and the depolarization of the mitochondrial membrane, further enhancing its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under normal conditions, with its cytotoxic effects being dose-dependent. Long-term studies have shown that this compound can significantly suppress tumor growth in vivo at a dose of 25 mg/kg, with no acute toxicity observed

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and apoptosis. The compound interacts with enzymes such as PARP1, which is responsible for the PARylation of nuclear proteins involved in DNA repair. By inhibiting PARP1, this compound disrupts the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death . Additionally, the compound stimulates the formation of ROS, which can further impact metabolic flux and metabolite levels .

Subcellular Localization

This compound is localized in the nucleus, where it exerts its inhibitory effects on PARP1. The compound’s subcellular localization is crucial for its activity, as it needs to interact with nuclear proteins involved in DNA repair. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinazoline-8-carbonitrile typically involves the reaction of anthranilic acid derivatives with suitable nitriles under specific conditions. One common method includes the cyclization of 2-aminobenzonitrile with formamide, followed by hydroxylation at the 4-position . Another approach involves the use of malonic acid equivalents in the presence of anilines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions: 4-Hydroxyquinazoline-8-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinazolinone derivatives.

Reduction: The cyano group at the 8-position can be reduced to form corresponding amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Aminoquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives.

科学的研究の応用

4-Hydroxyquinazoline-8-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

類似化合物との比較

4-Hydroxyquinoline: Similar structure but lacks the cyano group at the 8-position.

Quinazolinone derivatives: Differ in the substitution pattern and functional groups attached to the quinazoline core

Uniqueness: 4-Hydroxyquinazoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and cyano groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery .

生物活性

Overview

4-Hydroxyquinazoline-8-carbonitrile is a heterocyclic compound belonging to the quinazoline family, characterized by a hydroxyl group at the 4-position and a cyano group at the 8-position. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and biochemistry.

The primary biological activity of this compound is attributed to its role as a tyrosine kinase inhibitor , specifically targeting the Epidermal Growth Factor Receptor (EGFR) . This interaction leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Key Pathways Affected

- Poly (ADP-ribose) polymerase (PARP) Pathway : The compound inhibits PARP enzymes, which play a critical role in DNA repair mechanisms. By binding to the catalytic domain of PARP1, it prevents the repair of single-stranded DNA breaks, leading to increased cytotoxicity in cancer cells resistant to conventional PARP inhibitors.

The compound exhibits significant biochemical properties that contribute to its cytotoxic effects:

- Cytotoxicity : In studies involving various cancer cell lines, including PARPi-resistant HCT-15 and HCC1937, this compound demonstrated superior cytotoxicity compared to other agents. It effectively suppresses intracellular PAR formation and enhances γH2AX aggregation, markers indicative of DNA damage.

- Reactive Oxygen Species (ROS) Generation : The compound stimulates ROS production, which is associated with mitochondrial membrane depolarization and subsequent apoptosis in cancer cells.

Case Studies and Experimental Data

-

Cytotoxic Activity :

- In vitro studies showed that this compound has an IC50 value significantly lower than many existing chemotherapeutics against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 16.53 µM against human fibrosarcoma HT1080 cells .

- Comparative studies indicated that this compound outperformed traditional PARP inhibitors in specific resistant cell lines, suggesting its potential as a second-line treatment option for resistant cancers .

-

Mechanistic Insights :

- Microarray analyses revealed that treatment with this compound resulted in the upregulation of stress-related genes involved in apoptosis and cell cycle regulation. This suggests a multifaceted mechanism where the compound not only inhibits PARP but also modulates gene expression related to cellular stress responses .

Applications in Scientific Research

This compound is being explored for various applications:

- Cancer Therapy : Its ability to inhibit EGFR and PARP makes it a promising candidate for developing targeted therapies against multiple cancer types.

- Biochemical Research : It serves as a tool compound for studying DNA repair mechanisms and cellular responses to oxidative stress.

- Pharmaceutical Development : The compound's structure is being utilized as a scaffold for synthesizing novel derivatives with enhanced biological activity .

Summary Table of Biological Activities

特性

IUPAC Name |

4-oxo-3H-quinazoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQABABXGUUNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697394 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663194-04-5 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。